![molecular formula C28H27N5O3 B11418712 N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418712.png)
N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound with a unique structure that includes a triazoloquinazoline core
Preparation Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenylmethyl group: This step often involves a nucleophilic substitution reaction where the methoxyphenylmethyl group is introduced to the core structure.
Final assembly: The final step involves the coupling of the triazoloquinazoline core with the propanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Other triazoloquinazoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.
The uniqueness of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide lies in its specific substituents and the resulting biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H27N5O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C28H27N5O3/c1-36-24-14-8-5-11-21(24)19-29-26(34)16-15-25-30-31-28-32(18-17-20-9-3-2-4-10-20)27(35)22-12-6-7-13-23(22)33(25)28/h2-14H,15-19H2,1H3,(H,29,34) |
InChI Key |
XKVWFEFAXJZUHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418634.png)

![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418649.png)
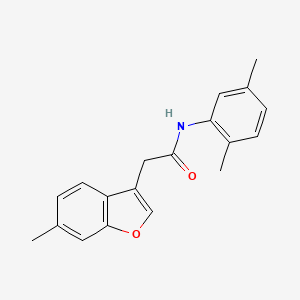
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11418657.png)
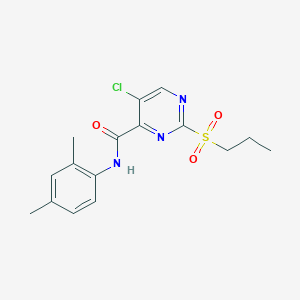
![Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11418662.png)
![N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418677.png)
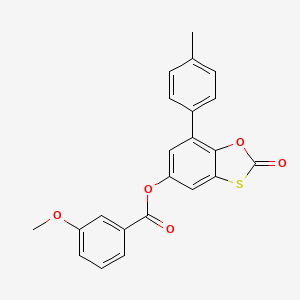
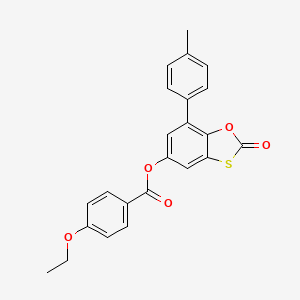
![11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418695.png)
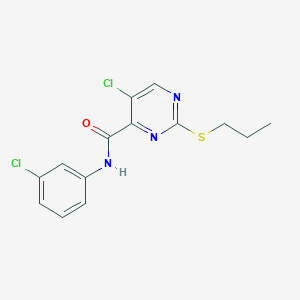
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11418718.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418731.png)
